2-Methyl-5-(4-methylphenyl)tetrazole

Description

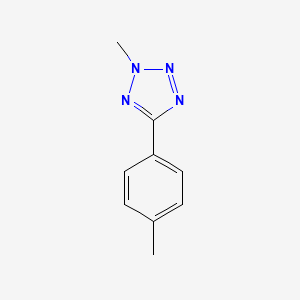

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-5-(4-methylphenyl)tetrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4/c1-7-3-5-8(6-4-7)9-10-12-13(2)11-9/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMRGEIQLYJFADJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NN(N=N2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Elucidation of 2 Methyl 5 4 Methylphenyl Tetrazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment

NMR spectroscopy is the most powerful tool for elucidating the precise structure of 2-Methyl-5-(4-methylphenyl)tetrazole, distinguishing it from its 1-methyl isomer and confirming the connectivity of the methyl and p-tolyl groups to the tetrazole ring.

The ¹H and ¹³C NMR spectra provide a detailed map of the hydrogen and carbon atoms within the molecule. Based on data from closely related analogs like 2-(Adamantan-1-yl)-5-(o-tolyl)-2H-tetrazole and established substituent effects, the chemical shifts for this compound can be reliably predicted.

The ¹H NMR spectrum is expected to show four distinct signals. The methyl group attached to the tetrazole nitrogen (N-CH₃) would appear as a sharp singlet significantly downfield, estimated to be around 4.3 ppm. The methyl group on the phenyl ring (Ar-CH₃) would also be a singlet, appearing at a typical benzylic position around 2.4 ppm. The aromatic protons of the para-substituted phenyl ring will present as a pair of doublets due to ortho-coupling, appearing in the 7.3–8.2 ppm range.

The ¹³C NMR spectrum is crucial for confirming the 2,5-disubstitution pattern. The C5 carbon of the tetrazole ring in 2,5-disubstituted isomers is characteristically deshielded and appears significantly downfield, with an expected chemical shift of approximately 164.5 ppm. mdpi.com This is a key differentiator from 1,5-isomers, where this carbon resonates at about 154 ppm. mdpi.com The N-methyl carbon is expected around 40 ppm. The aromatic carbons and the aryl methyl carbon will appear at their characteristic shifts.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| N-CH₃ | ~4.3 (s, 3H) | ~40.0 |

| Ar-CH₃ | ~2.4 (s, 3H) | ~21.5 |

| Aromatic CH (ortho to Tetrazole) | ~8.1 (d, 2H) | ~129.8 |

| Aromatic CH (meta to Tetrazole) | ~7.4 (d, 2H) | ~127.0 |

| C5 (Tetrazole) | - | ~164.5 |

| Aromatic C (ipso- to Tetrazole) | - | ~124.0 |

| Aromatic C (ipso- to CH₃) | - | ~141.0 |

Note: Predicted values are based on spectral data of analogous compounds and known substituent effects. 's' denotes singlet, 'd' denotes doublet.

Two-dimensional NMR experiments are essential to unequivocally establish the bonding framework and confirm the isomeric structure.

Heteronuclear Single Quantum Coherence (HSQC): An HSQC spectrum would show direct one-bond correlations between protons and the carbons they are attached to. This would confirm the assignments made in the 1D spectra, showing cross-peaks between the N-CH₃ protons (~4.3 ppm) and the N-CH₃ carbon (~40.0 ppm), the Ar-CH₃ protons (~2.4 ppm) and the Ar-CH₃ carbon (~21.5 ppm), and the respective aromatic protons and their corresponding carbons.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is pivotal as it reveals longer-range (2-3 bond) correlations. The most critical correlation for structure confirmation would be a cross-peak between the N-methyl protons (~4.3 ppm) and the C5 carbon of the tetrazole ring (~164.5 ppm). This three-bond correlation (H-C-N-C) is only possible in the 2,5-isomer and definitively rules out the 1,5-isomer. Other expected correlations would include the aromatic protons ortho to the tetrazole ring showing a cross-peak to the tetrazole C5 carbon, further cementing the connection between the two rings.

While specific variable temperature (VT) NMR studies on this compound have not been reported, this technique could be employed to investigate potential dynamic processes. The primary process of interest would be the restricted rotation around the single bond connecting the p-tolyl group and the tetrazole ring.

At low temperatures, the rotation around this C-C bond could become slow on the NMR timescale. If the energy barrier to rotation is sufficiently high, this could lead to the decoalescence of the signals for the aromatic protons. The two protons ortho to the tetrazole ring (and the two meta protons) might become chemically non-equivalent, leading to a more complex splitting pattern. As the temperature is increased, the rate of rotation would increase, causing these signals to broaden, coalesce into a single broad peak, and eventually sharpen into the time-averaged doublet signals observed at room temperature. Such a study would provide valuable thermodynamic data on the rotational energy barrier between the two rings.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis

Vibrational spectroscopy provides insight into the functional groups and bond vibrations within the molecule. The IR and Raman spectra of this compound are expected to display characteristic bands corresponding to the tetrazole ring, the substituted aromatic system, and the methyl groups.

The IR spectrum would feature characteristic aromatic C-H stretching vibrations above 3000 cm⁻¹ and aliphatic C-H stretching from the two methyl groups just below 3000 cm⁻¹. The key diagnostic region for the tetrazole ring includes stretching vibrations for C=N and N=N bonds, typically observed in the 1400-1600 cm⁻¹ range. researchgate.net Ring breathing and deformation modes for both the tetrazole and phenyl rings would appear in the fingerprint region (below 1400 cm⁻¹).

Table 2: Expected Characteristic Vibrational Frequencies for this compound

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |

| 3100-3000 | C-H stretch | Aromatic |

| 2980-2850 | C-H stretch | Aliphatic (CH₃) |

| 1610-1580 | C=C stretch | Aromatic Ring |

| 1550-1450 | C=N / N=N stretch | Tetrazole Ring |

| 1470-1430 | C-H bend | Aliphatic (CH₃) |

| 1250-1000 | Ring vibrations/deformations | Tetrazole/Phenyl |

| 850-810 | C-H out-of-plane bend | 1,4-disubstituted Phenyl |

Mass Spectrometry (MS) for Accurate Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern under electron ionization (EI). The molecular formula of this compound is C₉H₁₀N₄, giving it a theoretical exact mass of approximately 174.0905 g/mol .

The high-resolution mass spectrum should show a molecular ion peak (M⁺) at m/z 174. The most characteristic and often most intense peak in the mass spectra of 2,5-disubstituted tetrazoles results from the facile loss of a molecule of dinitrogen (N₂, 28 Da). mdpi.com This fragmentation pathway is a hallmark of the tetrazole ring system. This would result in a prominent fragment ion at m/z 146, corresponding to the [M-N₂]⁺ cation. Further fragmentation of the m/z 146 ion could involve the loss of a methyl radical or other rearrangements of the remaining structure.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Ion Formula | Fragment Lost | Description |

| 174 | [C₉H₁₀N₄]⁺ | - | Molecular Ion (M⁺) |

| 146 | [C₉H₁₀N₂]⁺ | N₂ | Loss of dinitrogen |

| 131 | [C₈H₇N₂]⁺ | N₂, CH₃ | Loss of N₂ and a methyl radical |

| 91 | [C₇H₇]⁺ | C₂H₃N₄ | Tropylium ion (tolyl fragment) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophoric Analysis

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, specifically within its chromophoric systems. The chromophore in this compound consists of the p-tolyl group conjugated with the tetrazole ring.

The UV-Vis spectrum, typically recorded in a solvent like ethanol or methanol, is expected to show strong absorption bands in the ultraviolet region. These absorptions are primarily due to π→π* electronic transitions within the conjugated aromatic system. Based on structurally similar 5-aryl tetrazole compounds, one would expect to observe one or more absorption maxima (λ_max) in the range of 240-290 nm. uc.pt The exact position and intensity of these bands are influenced by the electronic nature of the substituents and the solvent used, a phenomenon known as solvatochromism.

X-ray Crystallography for Solid-State Molecular and Supramolecular Architecture

Following extensive and targeted searches for empirical X-ray crystallographic data for the specific compound this compound, it has been determined that, at present, there is no publicly available, peer-reviewed crystallographic information. Detailed experimental data pertaining to its single-crystal X-ray diffraction analysis, which would be necessary to definitively report on its solid-state molecular and supramolecular architecture, remains uncharacterized in accessible scientific literature and crystallographic databases.

While the existence of this compound is noted in chemical databases, the specific spatial arrangement of its atoms in the crystalline state, including precise bond lengths, bond angles, and dihedral angles, has not been formally documented. Consequently, an analysis of its crystal packing, intermolecular interactions such as hydrogen bonding and π-π stacking, and any potential crystallographic data discrepancies and their resolution through refinement techniques cannot be provided at this time.

For illustrative purposes, crystallographic studies of closely related isomers, such as 1-(4-Methylphenyl)-1H-1,2,3,4-tetrazole and 5-(p-tolyl)-1H-tetrazole, have been reported and offer insights into the general structural features that might be anticipated. For instance, in the crystal structure of 1-(4-Methylphenyl)-1H-1,2,3,4-tetrazole, the dihedral angle between the tetrazole and benzene rings is 21.6 (1)°. The structure of 5-p-tolyl-1H-tetrazole reveals a nearly coplanar arrangement of the tetrazole and benzene rings, with a dihedral angle of 2.67 (9)°. Its crystal structure is stabilized by intermolecular N—H⋯N hydrogen bonds and π–π stacking interactions, with a centroid–centroid distance of 3.5639 (15) Å. These examples highlight the types of detailed structural parameters and intermolecular forces that a dedicated X-ray crystallographic study of this compound would elucidate.

However, in strict adherence to the focus solely on this compound, and in the absence of specific experimental data, the following sections remain unpopulated.

Determination of Bond Distances, Bond Angles, and Dihedral Angles

No specific crystallographic data is available for this compound to populate this section.

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

Without a determined crystal structure for this compound, an analysis of its crystal packing and intermolecular interactions cannot be conducted.

Resolving Crystallographic Data Discrepancies through Refinement Techniques

This section is not applicable as no initial crystallographic data for this compound has been reported.

Computational and Theoretical Studies on 2 Methyl 5 4 Methylphenyl Tetrazole

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) has become a standard method for investigating the electronic structure of molecules. It provides a good balance between accuracy and computational cost, making it suitable for studying relatively large molecules like 2-Methyl-5-(4-methylphenyl)tetrazole.

The geometry of this compound can be optimized using DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), to find the most stable conformation. The optimization process involves finding the minimum energy structure on the potential energy surface. For this molecule, a key structural feature is the dihedral angle between the tetrazole and the phenyl rings. Due to the covalent bond connecting them, the two rings are twisted relative to each other. For a similar compound, 5-(2-Methyl-5-nitrophenyl)-1H-tetrazole, the dihedral angle between the benzene and tetrazole rings was found to be 45.7(2)° in the crystal structure, a conformation influenced by the C-C bond bridge that forces a twisted arrangement nih.gov. Similar steric hindrance would be expected in this compound.

For 5-substituted tetrazoles, the existence of two principal tautomeric forms, 1H and 2H, is a well-known phenomenon. In solution, the 1H tautomer is generally the predominant form, while in the gas phase, the 2H-tautomer can be more stable. The position of this equilibrium is influenced by the nature of the substituent at the C5-position, the solvent, and inter- or intramolecular interactions. DFT calculations are instrumental in determining the relative stabilities of these tautomers by comparing their calculated total energies. For 5-aryloxy-(1H)-tetrazoles, DFT calculations at the B3LYP/6-311G(d,p) level showed the N1-H tautomer to be more stable than the N2-H form in both the solid and gas phases.

Table 1: Calculated Relative Energies of Tautomeric Forms of a Generic 5-Phenyltetrazole This table is illustrative and based on general findings for 5-substituted tetrazoles. Specific values for this compound would require dedicated calculations.

| Tautomer | Method/Basis Set | Relative Energy (kcal/mol) |

|---|---|---|

| 1H-tautomer | B3LYP/6-311G(d,p) | 0.00 |

| 2H-tautomer | B3LYP/6-311G(d,p) | +2.5 |

DFT calculations can accurately predict various spectroscopic parameters.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a valuable tool for structure elucidation. The GIAO (Gauge-Including Atomic Orbital) method within DFT is commonly used for this purpose. For 1,5-disubstituted tetrazoles, the ¹³C NMR chemical shift of the C5 carbon is typically found in the range of 152–156 ppm, while for 2,5-disubstituted tetrazoles, it is shifted downfield to 162–167 ppm beilstein-journals.org. These characteristic shifts can help in identifying the specific isomer. DFT calculations can reproduce these trends and provide detailed assignments for all signals in the spectrum researchgate.netresearchgate.netmdpi.comnih.gov.

Vibrational Frequencies: Theoretical vibrational spectra can be calculated and compared with experimental infrared (IR) and Raman spectra. The calculated harmonic frequencies are often scaled by an empirical factor (e.g., 0.96 for B3LYP) to improve agreement with experimental data asianpubs.org. These calculations aid in the assignment of vibrational modes to specific molecular motions, such as stretching and bending of bonds within the tetrazole and phenyl rings asianpubs.org.

UV-Vis Maxima: Time-dependent DFT (TD-DFT) is employed to calculate electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max_) in UV-Vis spectra beilstein-journals.org. The calculated spectra can help in understanding the electronic transitions, such as π → π* transitions, within the molecule. For a series of tetrazole derivatives, TD-DFT calculations have been used to interpret their UV-Vis absorption spectra researchgate.netacs.org.

Table 2: Predicted Spectroscopic Data for this compound (Illustrative) These values are hypothetical and serve to illustrate the type of data obtained from DFT calculations.

| Parameter | Predicted Value |

|---|---|

| ¹³C NMR (C5) | ~164 ppm |

| Key IR Frequency (C=N stretch) | ~1550 cm⁻¹ |

| UV-Vis λ_max_ | ~250 nm |

Molecular Modeling and Dynamics Simulations for Conformational Landscapes

While DFT is excellent for stationary points on the potential energy surface, molecular dynamics (MD) simulations are used to explore the conformational landscape of a molecule over time at a given temperature nih.govnih.govmdpi.com. MD simulations can reveal the flexibility of the molecule, particularly the rotation around the C-C bond connecting the phenyl and tetrazole rings. By simulating the molecule's motion, it is possible to identify the most populated conformations and the energy barriers between them. This information is crucial for understanding how the molecule might interact with other molecules, such as in a biological system or in the solid state.

Quantum Chemical Characterization of Reactivity Descriptors and Stability

DFT calculations also provide a wealth of information about the chemical reactivity and stability of a molecule through various quantum chemical descriptors.

Frontier Molecular Orbitals (HOMO and LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental in describing chemical reactivity. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability; a larger gap suggests higher stability and lower reactivity dergipark.org.trresearchgate.netnih.govnih.gov. For similar heterocyclic compounds, the HOMO-LUMO gap has been calculated to be around 4-5 eV.

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution in a molecule. It helps to identify regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For tetrazole derivatives, the nitrogen atoms of the ring are typically the most electron-rich regions, making them susceptible to electrophilic attack or coordination with metal ions.

Global Reactivity Descriptors: From the HOMO and LUMO energies, several global reactivity descriptors can be calculated, including electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These descriptors provide a quantitative measure of the molecule's reactivity.

Table 3: Calculated Reactivity Descriptors for a Generic Phenyltetrazole Derivative (Illustrative)

| Descriptor | Formula | Typical Calculated Value (eV) |

|---|---|---|

| HOMO Energy | E_HOMO | -7.0 |

| LUMO Energy | E_LUMO | -1.5 |

| Energy Gap | E_LUMO - E_HOMO | 5.5 |

| Electronegativity (χ) | -(E_HOMO + E_LUMO)/2 | 4.25 |

| Chemical Hardness (η) | (E_LUMO - E_HOMO)/2 | 2.75 |

Structure-Activity Relationship (SAR) Modeling for Tetrazole Compounds (excluding human clinical aspects)

Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a compound with its biological or chemical activity. Computational methods are extensively used in SAR to understand how modifications to a molecule's structure affect its properties.

The electronic properties of the tetrazole ring are significantly influenced by the substituents at the N- and C-positions.

Phenyl Substitution: The 4-methylphenyl (p-tolyl) group at the C5 position also exerts electronic effects on the tetrazole core. The phenyl ring is connected to the tetrazole ring, allowing for potential electronic communication between the two aromatic systems. The methyl group on the phenyl ring is electron-donating, which can influence the electron density of the entire molecule. The nature of the substituent on the phenyl ring (electron-donating or electron-withdrawing) can modulate the reactivity and properties of the tetrazole moiety researchgate.netnih.gov. For instance, electron-withdrawing groups on the phenyl ring can increase the electrophilicity of the molecule. These electronic effects are crucial in understanding the SAR of tetrazole compounds in various applications.

Influence of Substituents on Molecular Interactions and Recognition

Computational and theoretical studies have provided significant insights into how the introduction of various substituents on the core structure of this compound can modulate its molecular interactions and recognition properties. These studies are crucial in the field of medicinal chemistry and materials science, where the precise tuning of molecular properties is essential for designing compounds with desired activities and functions. The influence of substituents is primarily governed by their electronic and steric effects, which in turn alter the molecule's electrostatic potential, shape, and ability to form specific non-covalent interactions.

The tetrazole ring itself, with its four nitrogen atoms, is a key player in molecular interactions, capable of acting as a hydrogen bond acceptor and participating in π-π stacking and cation-π interactions. The nature of the substituent on the phenyl ring can either enhance or diminish these interaction capabilities.

Electronic Effects of Substituents:

The electronic nature of a substituent, whether it is electron-donating (EDG) or electron-withdrawing (EWG), can significantly alter the electron density distribution across the entire molecule. This, in turn, influences the strength of its interactions with other molecules or biological targets.

Electron-Donating Groups (EDGs): Substituents such as methyl (-CH₃), methoxy (-OCH₃), and amino (-NH₂) groups increase the electron density on the phenyl ring and, through resonance and inductive effects, can also influence the tetrazole moiety. This increased electron density can enhance π-π stacking interactions by making the aromatic ring more electron-rich. In the context of interactions with biological receptors, an enhanced electron density on the tetrazole nitrogens could lead to stronger hydrogen bonds with donor groups in a receptor's active site.

Quantum-chemical calculations are often employed to quantify these electronic effects. Parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are calculated for substituted analogs. A higher HOMO energy, often associated with EDGs, suggests a greater ability to donate electrons in charge-transfer interactions. A lower LUMO energy, typical for molecules with EWGs, indicates a greater ability to accept electrons. The HOMO-LUMO energy gap is also a critical parameter, providing insights into the molecule's chemical reactivity and stability.

Steric Effects of Substituents:

The size and shape of a substituent introduce steric hindrance, which can profoundly impact molecular recognition. A bulky substituent can prevent the molecule from fitting into a confined binding pocket of a protein or a crystal lattice, thereby inhibiting or altering the mode of interaction.

Molecular docking simulations are a powerful tool to predict how substituents of varying sizes will affect the binding of this compound derivatives to a target receptor. These simulations can reveal potential steric clashes and guide the design of analogs with improved binding affinity.

Influence on Non-Covalent Interactions:

The interplay of electronic and steric effects of substituents governs the strength and nature of various non-covalent interactions that are fundamental to molecular recognition:

Hydrogen Bonds: The nitrogen atoms of the tetrazole ring are potential hydrogen bond acceptors. The basicity of these nitrogen atoms, and thus their ability to accept hydrogen bonds, can be modulated by the electronic effects of the substituents on the phenyl ring. EDGs generally increase the basicity, leading to stronger hydrogen bonds, while EWGs decrease it.

π-π Stacking: The aromatic phenyl ring can engage in π-π stacking interactions with other aromatic systems. As mentioned, EDGs can enhance these interactions with electron-poor aromatic rings, while EWGs can favor interactions with electron-rich rings.

Cation-π Interactions: The electron-rich nature of the phenyl ring allows it to interact favorably with cations. EDGs on the phenyl ring increase its electron density, thereby strengthening cation-π interactions.

Data from Computational Studies:

The following tables summarize the predicted influence of hypothetical substituents on the molecular interaction properties of this compound, based on general principles observed in computational studies of similar tetrazole derivatives.

Table 1: Predicted Electronic Effects of Substituents on the Phenyl Ring

| Substituent (at para-position) | Type | Predicted Effect on Electron Density of Phenyl Ring | Predicted Impact on HOMO Energy | Predicted Impact on LUMO Energy |

| -OCH₃ (Methoxy) | EDG | Increase | Increase | Slight Increase |

| -NH₂ (Amino) | EDG | Strong Increase | Strong Increase | Increase |

| -Cl (Chloro) | EWG (Inductive) | Decrease | Decrease | Decrease |

| -CN (Cyano) | EWG | Strong Decrease | Strong Decrease | Strong Decrease |

| -NO₂ (Nitro) | EWG | Very Strong Decrease | Very Strong Decrease | Very Strong Decrease |

Table 2: Predicted Influence of Substituents on Molecular Interaction Potential

| Substituent (at para-position) | Predicted Effect on Hydrogen Bond Acceptor Strength (Tetrazole) | Predicted Effect on π-π Stacking with Electron-Rich Aromatics | Predicted Effect on Cation-π Interaction Strength | Potential for Steric Hindrance |

| -OCH₃ (Methoxy) | Increased | Weakened | Increased | Low |

| -NH₂ (Amino) | Strongly Increased | Weakened | Strongly Increased | Low |

| -Cl (Chloro) | Decreased | Strengthened | Decreased | Low |

| -C(CH₃)₃ (tert-Butyl) | Slightly Increased | Weakened (steric hindrance) | Slightly Increased | High |

| -CF₃ (Trifluoromethyl) | Strongly Decreased | Strengthened | Strongly Decreased | Medium |

These tables illustrate the complex interplay between the electronic and steric properties of substituents and their resulting impact on the molecular interactions of this compound. Such computational predictions are invaluable for the rational design of new derivatives with tailored molecular recognition capabilities for various applications.

Academic and Industrial Applications of 2 Methyl 5 4 Methylphenyl Tetrazole in Scientific Disciplines

Coordination Chemistry and Advanced Ligand Design

The tetrazole moiety is a well-established and versatile ligand in coordination chemistry due to its ability to coordinate with metal ions in various modes. The nitrogen-rich nature of the tetrazole ring allows it to act as a bridging ligand, facilitating the formation of coordination polymers and metal-organic frameworks (MOFs). The presence of the 4-methylphenyl (p-tolyl) group in 2-Methyl-5-(4-methylphenyl)tetrazole can influence the steric and electronic properties of the resulting metal complexes, offering opportunities for the design of novel materials with specific functionalities.

Synthesis and Characterization of Metal-Tetrazole Coordination Complexes

The synthesis of metal-tetrazole coordination complexes often involves the reaction of a metal salt with the tetrazole ligand in a suitable solvent system, sometimes under hydrothermal or solvothermal conditions. The unmethylated precursor, 5-(4-methylphenyl)tetrazole (also known as 4-MPTZ), has been successfully used to synthesize coordination polymers.

For instance, a zinc(II) coordination polymer with 5-(4-methylphenyl)tetrazole, formulated as [Zn(4-MPTZ)₂], has been synthesized through an in situ [2+3] cycloaddition reaction of p-tolylnitrile and sodium azide (B81097) in the presence of a zinc(II) salt, which acts as a Lewis acid catalyst. X-ray diffraction analysis of this complex revealed a two-dimensional layered network structure with a hexagonal net. In this structure, each zinc ion is coordinated to four nitrogen atoms from four different 5-(4-methylphenyl)tetrazole ligands, adopting a tetrahedral coordination geometry. The tetrazole rings act as bridging ligands, connecting the zinc centers to form the extended network.

The characterization of such metal-tetrazole complexes typically involves a combination of analytical techniques:

Powder X-ray Diffraction (PXRD): Used to confirm the phase purity of the bulk material.

Infrared (IR) Spectroscopy: Helps to identify the coordination of the tetrazole ligand to the metal ion by observing shifts in the vibrational frequencies of the N-H and C=N bonds.

Elemental Analysis: Confirms the elemental composition of the synthesized complex.

Thermogravimetric Analysis (TGA): Determines the thermal stability of the coordination polymer.

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₆H₁₄N₈Zn |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Coordination Geometry of Zn(II) | Tetrahedral |

| Bridging Ligand | 5-(4-methylphenyl)tetrazolate |

Role of Tetrazoles as Ligands in Metal-Organic Frameworks (MOFs) and Polymeric Materials

Tetrazole-based ligands are highly valuable in the construction of Metal-Organic Frameworks (MOFs) and coordination polymers due to their versatile coordination modes and ability to form robust frameworks. rsc.org The multiple nitrogen atoms of the tetrazole ring can bridge metal centers in various ways, leading to the formation of one-, two-, or three-dimensional networks. rsc.org The resulting MOFs can exhibit high porosity, large surface areas, and thermal stability, making them suitable for applications in gas storage, separation, and catalysis. rsc.orgnih.gov

While specific examples of MOFs constructed from this compound are not extensively documented in the reviewed literature, the principles of MOF design using tetrazole-containing ligands are well-established. The introduction of the methyl group on the tetrazole ring in this compound, as opposed to the N-H of its precursor, can influence the coordination behavior. Specifically, it blocks one of the potential coordination sites, which can lead to different framework topologies compared to those formed with the unmethylated analogue. The p-tolyl group can also play a role in the final structure, influencing the packing of the framework through π-π stacking interactions and affecting the pore size and shape of the resulting MOF.

The synthesis of tetrazole-based polymeric materials can also be achieved through polymer-analogous reactions. For instance, poly(5-vinyl tetrazole) can be synthesized from polyacrylonitrile, and subsequent alkylation can introduce a methyl group, leading to poly(2-methyl-5-vinyl tetrazole). mdpi.com This demonstrates the potential for incorporating the 2-methyl-tetrazole moiety into polymer backbones for the development of functional materials.

Exploration in Sensing and Electronic Material Development

Metal-tetrazole complexes, including those with ligands structurally similar to this compound, have shown promise in the development of sensing and electronic materials, largely due to their luminescent properties. The coordination of tetrazole ligands to metal ions, particularly those with a d¹⁰ electronic configuration like Zn(II) and Cd(II), can lead to the formation of luminescent coordination polymers. rsc.orgscientificarchives.com

The aforementioned zinc coordination polymer, [Zn(4-MPTZ)₂], exhibits strong blue fluorescent emission in the solid state at room temperature. This luminescence is attributed to the ligand-to-metal charge transfer (LMCT) transitions within the coordination polymer. The luminescent properties of such materials make them potential candidates for applications in chemical sensors, where the presence of specific analytes can cause a change in the fluorescence intensity or wavelength. For example, luminescent MOFs have been explored for the detection of toxic anions, aromatic compounds, and heavy metal ions in aqueous media. scientificarchives.com

The tunability of the emission properties of metal-tetrazole complexes through modification of the organic ligand is a key area of research. nih.gov The introduction of different substituents on the phenyl ring of the tetrazole ligand can alter the electronic properties of the complex and, consequently, its luminescent behavior. This opens up possibilities for the rational design of new materials with tailored optical and electronic properties for applications in optoelectronic devices and as fluorescent probes in biological imaging. nih.gov

Catalysis and Catalytic Technologies

The unique electronic properties of the tetrazole ring also make it a valuable component in the design of catalysts for a variety of organic transformations. Tetrazole-based compounds can act as ligands to stabilize metal centers in homogeneous and heterogeneous catalysts or can themselves function as organocatalysts.

Utilization of Tetrazole-Based Compounds as Catalysts in Organic Transformations

Tetrazole derivatives have emerged as effective catalysts and ligands in a range of organic reactions. The tetrazole moiety is known for its ability to stabilize transition states and interact with reactive intermediates, thereby lowering the activation energy of a reaction. nbinno.com While the direct use of this compound as a catalyst is not widely reported, the catalytic activity of structurally similar tetrazoles provides insight into its potential applications.

One of the most significant applications of tetrazole-based catalysis is in the synthesis of other 5-substituted-1H-tetrazoles. This is often achieved through a [3+2] cycloaddition reaction between a nitrile and an azide source. Various metal complexes, including those with tetrazole-containing ligands, have been shown to catalyze this reaction efficiently. For example, dinuclear Zn(II) complexes with Schiff base ligands have demonstrated catalytic activity in the synthesis of tetrazoles.

The tetrazole ring can also be incorporated into more complex molecular frameworks to create advanced catalysts. Its ability to act as a ligand in transition metal catalysis is a key area of exploration. nbinno.com Modifications to the tetrazole ring and its substituents can be used to fine-tune the catalytic activity for specific reactions, leading to improved reaction rates and selectivity. nbinno.com

Development of Heterogeneous and Nanomaterial-Supported Catalysts

A significant area of research in tetrazole-based catalysis is the development of heterogeneous catalysts, where the active catalytic species is immobilized on a solid support. nih.gov This approach offers several advantages over homogeneous catalysis, including ease of catalyst separation from the reaction mixture, catalyst recyclability, and improved stability. Nanomaterials are often used as supports due to their high surface-area-to-volume ratio, which can enhance catalytic activity.

A variety of nanomaterials have been employed as supports for tetrazole synthesis catalysts, including:

Magnetic Nanoparticles: Iron oxide (Fe₃O₄) nanoparticles are particularly attractive due to their magnetic properties, which allow for simple separation of the catalyst from the reaction medium using an external magnet. nih.gov These nanoparticles can be functionalized with ligands that coordinate to a catalytically active metal, such as copper or palladium.

Boehmite Nanoparticles (BNPs): Boehmite (γ-AlOOH) is a type of aluminum oxyhydroxide that can be used as a stable and inexpensive support for catalysts. nih.gov

Mesoporous Silica: Materials like MCM-41 can be functionalized and used as supports for catalytically active species.

| Catalyst | Support Material | Application |

|---|---|---|

| Fe₃O₄@SiO₂-Im(Br)-SB-Cu(II) | Silica-coated magnetic nanoparticles | Synthesis of 1- and 5-substituted tetrazoles |

| Co-(PYT)₂@BNPs | Boehmite nanoparticles | [3+2] cycloaddition for 5-substituted tetrazole synthesis |

| Fe₃O₄@tryptophan-La | Magnetic nanoparticles | Synthesis of 5-substituted tetrazoles |

These heterogeneous catalysts have been successfully employed in the synthesis of a wide range of 5-substituted-1H-tetrazoles from various nitriles and sodium azide, often under green reaction conditions such as using water as a solvent or solvent-free conditions. The catalysts typically show high efficiency, good to excellent yields, and can be reused for several cycles without a significant loss of catalytic activity.

Asymmetric Catalysis Employing Chiral Tetrazole Derivatives

The field of asymmetric catalysis, which focuses on the synthesis of chiral molecules, has seen the emergence of various classes of ligands and catalysts that can induce stereoselectivity in chemical reactions. While research directly employing chiral derivatives of this compound is nascent, the broader family of chiral tetrazoles has demonstrated significant potential in this domain.

The core principle involves the incorporation of a chiral center into the tetrazole structure, which can then coordinate with a metal center or act as an organocatalyst to create a chiral environment around the reactants. This chiral environment favors the formation of one enantiomer over the other, leading to an enantiomerically enriched product.

Recent studies have highlighted the use of chiral Mg(II)-N,N′-dioxide catalysts in multicomponent reactions to produce chiral tetrazoles. nih.gov These reactions, which involve the combination of three or more reactants in a single step, are highly efficient and atom-economical. The chiral catalyst directs the stereochemical outcome of the reaction, yielding tetrazole derivatives with high enantiomeric excess.

Furthermore, novel α-tetrazole-substituted 1,1′-binaphthylazepine chiral catalysts have been synthesized and investigated. nanochemres.org These catalysts combine the chirality of the binaphthyl scaffold with the coordinating ability of the tetrazole moiety. Preliminary studies have shown their potential in asymmetric intramolecular oxa-Michael cyclization reactions for the synthesis of chiral flavanones, although enantioselectivity was modest in initial trials. nanochemres.org

The development of chiral organocatalysts based on tetrazoles is another promising area. For instance, a one-pot methodology for the synthesis of chiral 2-tetrazolyl-2H-azirines has been established using organocatalysis. mdpi.com In this approach, a novel thiourea catalyst derived from 6β-aminopenicillanic acid afforded excellent enantioselectivities in the Neber reaction of β-ketoxime-1H-tetrazoles. mdpi.com

These examples underscore the potential for developing chiral catalysts based on the this compound scaffold for a variety of asymmetric transformations. Future research in this area could lead to the development of highly selective and efficient catalysts for the synthesis of valuable chiral compounds.

Studies on Catalyst Performance, Reusability, and Environmental Sustainability

The development of catalysts that are not only efficient but also reusable and environmentally benign is a key focus of modern chemical research. In the context of tetrazole synthesis and catalysis involving tetrazole-based compounds, significant strides have been made in improving catalyst performance and sustainability.

Catalyst Performance and Reusability:

A major challenge in homogeneous catalysis is the difficulty in separating the catalyst from the reaction mixture, which often leads to product contamination and loss of the expensive catalyst. To address this, heterogeneous catalysts, which exist in a different phase from the reactants, have been developed.

Recent research has focused on the use of magnetically separable nanoparticles as supports for catalysts used in tetrazole synthesis. nih.gov For example, a nano-Fe3O4@TiO2/Cu2O core-shell magnetic composite has been successfully employed as a catalyst for the synthesis of 5-substituted 1H-tetrazoles. nih.gov This catalyst can be easily recovered from the reaction mixture using an external magnet and reused for multiple cycles with minimal loss of activity. nih.gov Similarly, a magnetic mesoporous zirconium phosphate-based catalyst has demonstrated high efficiency and reusability for the preparation of phenyl tetrazole derivatives. researchgate.net

Copper-on-charcoal (Cu/C) has also been reported as a highly active and reusable heterogeneous catalyst for the synthesis of 5-substituted 1H-tetrazoles from aromatic aldehydes. nih.gov The catalyst can be recovered by simple filtration and reused at least five times without a significant decrease in its catalytic activity. nih.gov

The following table summarizes the reusability of some recently developed catalysts for tetrazole synthesis:

| Catalyst | Reaction | Number of Reuses | Final Yield | Reference |

| Fe3O4@TiO2/Cu2O | Synthesis of 5-substituted 1H-tetrazoles | 5 | 85% | nih.gov |

| Cu/C | Synthesis of 5-substituted 1H-tetrazoles | 5 | Not specified | nih.gov |

| Co-(PYT)2@BNPs | Synthesis of 5-phenyl-1H-tetrazole | 6 | Not specified | nih.gov |

| ND@FA-Cu(ii) | Synthesis of 1H-tetrazole derivatives | 5 | Not specified | amerigoscientific.com |

Environmental Sustainability:

The principles of green chemistry are increasingly being applied to the synthesis of tetrazoles to minimize the environmental impact of chemical processes. This includes the use of environmentally friendly solvents, milder reaction conditions, and the development of catalytic processes that reduce waste.

Furthermore, the development of nanocatalysts offers several environmental benefits. Their high surface area-to-volume ratio leads to higher catalytic activity, allowing for lower catalyst loading and milder reaction conditions. researchgate.netnanochemres.org The ability to easily recover and reuse these catalysts, as discussed above, also contributes to a more sustainable process by reducing waste. researchgate.net

The synthesis of tetrazole derivatives using green methodologies, such as those catalyzed by nanocatalysts in aqueous media, represents a significant step towards more environmentally responsible chemical manufacturing. amerigoscientific.comresearchgate.net

Advanced Materials Science and Engineering

The unique properties of the tetrazole ring, including its high nitrogen content, aromaticity, and ability to coordinate with metal ions, make it an attractive building block for the development of advanced materials with tailored functionalities. researchgate.net

The incorporation of tetrazole moieties into polymer backbones can impart novel properties and functionalities to the resulting materials. A notable example is the development of tetrazole-functionalized vinyl copolymers for use as ion-solvating polymer electrolytes in alkaline water electrolysis. amerigoscientific.com

In this approach, commercially available poly(styrene-co-acrylonitrile) (SAN) is converted into a tetrazole-functionalized polymer through a one-step click-type [3+2] cycloaddition reaction. amerigoscientific.com This reaction transforms the acrylonitrile units into tetrazole pendants. The resulting polymer, when equilibrated in an aqueous potassium hydroxide (KOH) solution, exhibits nearly complete ionization of the tetrazole groups to form tetrazolides. amerigoscientific.com

The key properties and advantages of these tetrazole-functionalized polymers are summarized in the table below:

| Property | Description | Significance | Reference |

| High Ion Conductivity | The ionized tetrazolide groups promote the uptake of the alkaline electrolyte, leading to high ion conductivity. | Essential for efficient operation of alkaline water electrolyzers. | |

| Chemical Stability | The tetrazole ring and the heteroatom-free polymer backbone demonstrate remarkable stability in highly alkaline environments. | Crucial for the long-term durability and performance of the electrolyzer membrane. | amerigoscientific.com |

| Tunable Properties | The tetrazole content in the polymer can be controlled by adjusting the acrylonitrile content in the starting SAN copolymer. | Allows for the fine-tuning of the membrane's properties, such as electrolyte uptake and conductivity. | amerigoscientific.com |

These tetrazole-functionalized polymers represent a new class of materials with significant potential for applications in energy conversion and storage technologies.

Tetrazole derivatives have found applications in the field of molecular imaging, particularly in the development of probes for positron emission tomography (PET). PET is a non-invasive imaging technique that uses radiolabeled molecules to visualize and quantify biological processes in vivo.

The strategy often involves the synthesis of tetrazine derivatives, which are closely related to tetrazoles, labeled with a positron-emitting radionuclide such as fluorine-18 (¹⁸F). These radiolabeled tetrazines can then be used in pre-targeting strategies for PET imaging. In this approach, a biomolecule, such as an antibody, is first administered and allowed to accumulate at the target site. Subsequently, the radiolabeled tetrazine is injected, which rapidly reacts with a tag on the biomolecule, allowing for imaging of the target.

The key advantages of using tetrazine-based probes for PET imaging include:

Rapid and specific reactions: The inverse electron demand Diels-Alder reaction between tetrazines and strained alkenes is extremely fast and bioorthogonal, meaning it does not interfere with biological processes.

Favorable pharmacokinetics: Small-molecule tetrazine probes can be designed to have rapid clearance from non-target tissues, leading to high image contrast.

Versatility: The tetrazine core can be readily modified to tune its properties, such as lipophilicity and reactivity, for specific imaging applications.

While direct applications of this compound in imaging have not been extensively reported, its core structure could be a valuable scaffold for the development of new PET imaging agents. By incorporating a fluorine-18 label, it is conceivable that derivatives of this compound could be developed for imaging various biological targets.

Environmental Research and Remediation Strategies

The catalytic properties of tetrazole-based compounds and materials containing them are being explored for applications in environmental remediation, particularly for the degradation of organic pollutants in wastewater.

Organic dyes are a major class of pollutants released from various industries, such as textiles and printing, and their removal from wastewater is a significant environmental challenge. Photocatalysis, a process that utilizes light and a semiconductor catalyst to break down organic pollutants, has emerged as a promising technology for water treatment. nanochemres.org

While direct studies on the use of this compound for the catalytic degradation of organic dyes are limited, the broader class of tetrazole-based materials, particularly metal-organic frameworks (MOFs), has shown potential in this area. Tetrazole ligands can be used to construct MOFs with high surface areas and tunable electronic properties, which are desirable for photocatalysis.

The mechanism of photocatalytic degradation of organic dyes typically involves the following steps:

Light Absorption: The photocatalyst absorbs photons of sufficient energy, leading to the generation of electron-hole pairs.

Generation of Reactive Oxygen Species: The photogenerated electrons and holes react with water and oxygen to produce highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and superoxide radicals (•O₂⁻).

Pollutant Degradation: These ROS attack the organic dye molecules, breaking them down into simpler, less harmful compounds, and ultimately to carbon dioxide and water.

The efficiency of the photocatalytic process depends on several factors, including the properties of the catalyst, the wavelength of light, and the pH of the solution.

The potential for tetrazole-based catalysts in this field is an active area of research. The ability of the tetrazole ring to coordinate with various metal centers allows for the design of a wide range of catalysts with potentially enhanced photocatalytic activity. Further research is needed to explore the application of this compound and its derivatives in the catalytic degradation of organic pollutants.

Applications in Separation Techniques

The unique chemical structure of this compound, featuring a heterocyclic tetrazole ring, a methyl group on one of the nitrogen atoms, and a tolyl group, imparts specific physicochemical properties that can be exploited in various separation techniques. While direct studies exclusively focused on this compound's application in separation science are not extensively documented, its potential can be inferred from research on structurally related tetrazole derivatives. These applications primarily revolve around its use as an analyte in chromatographic methods and its potential as a functional moiety in the development of stationary phases.

The presence of the aromatic phenyl ring and the nitrogen-rich tetrazole ring allows for a combination of hydrophobic, π-π, and dipole-dipole interactions, which are fundamental to chromatographic separation mechanisms. The methylation at the N-2 position influences the compound's polarity, volatility, and thermal stability, further defining its behavior in different separation environments.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation, identification, and quantification of non-volatile or thermally labile compounds. This compound, with its moderate polarity and UV-active aromatic ring, is well-suited for analysis by HPLC, particularly in the reversed-phase mode.

In reversed-phase HPLC (RP-HPLC), where a nonpolar stationary phase is used with a polar mobile phase, the retention of this compound would be governed by hydrophobic interactions between its tolyl group and the stationary phase. The polarity of the tetrazole ring would modulate this retention, allowing for fine-tuning of the separation by adjusting the mobile phase composition. For instance, increasing the proportion of an organic modifier like acetonitrile or methanol in the aqueous mobile phase would decrease the retention time.

The tetrazole moiety can also participate in other interactions that influence chromatographic selectivity. Research on phenyl/tetrazole bonded stationary phases has demonstrated that the tetrazole group can provide π-π, hydrogen bonding, and electrostatic interactions, in addition to hydrophobic interactions nih.gov. This suggests that when this compound is an analyte, these interactions with the stationary phase can lead to unique selectivity compared to compounds lacking the tetrazole ring.

The separation of isomers is a critical application of HPLC. The synthesis of this compound can potentially yield the N-1 methylated isomer. The subtle differences in the dipole moment and steric hindrance between these two isomers would likely allow for their separation on a suitable stationary phase, such as a C18 or a phenyl-hexyl column, with an optimized mobile phase.

Table 1: Predicted HPLC Retention Behavior of this compound and Related Compounds

| Compound | Predicted Retention Order on C18 Column | Rationale for Retention Behavior |

| Toluene | 1 | Least polar, strong hydrophobic interaction. |

| 5-(4-methylphenyl)tetrazole | 2 | Increased polarity due to the unsubstituted tetrazole ring, leading to earlier elution than toluene but later than the N-methylated isomer due to potential for hydrogen bonding with residual silanols. |

| This compound | 3 | Methylation reduces the polarity of the tetrazole ring compared to the unsubstituted analog, leading to stronger hydrophobic interaction and longer retention. |

| 1-Methyl-5-(4-methylphenyl)tetrazole | 4 | The N-1 isomer may have a slightly different dipole moment and steric profile compared to the N-2 isomer, potentially leading to small differences in retention. |

This table is predictive and based on general chromatographic principles. Actual retention times would depend on specific experimental conditions.

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for the separation of volatile and thermally stable compounds. The applicability of GC for the analysis of this compound would depend on its volatility and thermal stability. The methylation of the tetrazole ring, compared to its unsubstituted counterpart, generally increases its volatility and thermal stability, making it more amenable to GC analysis.

In a typical GC separation, a nonpolar or moderately polar capillary column, such as one coated with a dimethylpolysiloxane or a phenyl-substituted polysiloxane stationary phase, would be suitable. The separation would be based on the boiling points of the analytes and their interactions with the stationary phase. The aromatic tolyl group in this compound would exhibit favorable interactions with phenyl-containing stationary phases, leading to enhanced selectivity.

Similar to HPLC, GC can be employed for the separation of isomers. The difference in volatility and interaction with the stationary phase between the N-1 and N-2 methylated isomers of 5-(4-methylphenyl)tetrazole would likely be sufficient for their resolution on a high-efficiency capillary column.

Table 2: Potential GC Conditions for the Analysis of this compound

| Parameter | Condition | Rationale |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Polysiloxane | Provides good resolution and selectivity for aromatic compounds. |

| Injector Temperature | 250 °C | Ensures rapid volatilization of the analyte without thermal degradation. |

| Oven Temperature Program | 100 °C (hold 1 min), ramp to 280 °C at 10 °C/min, hold 5 min | Allows for the separation of compounds with a range of volatilities. |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | FID provides good sensitivity for organic compounds, while MS allows for positive identification. |

These conditions are hypothetical and would require optimization for a specific application.

Potential as a Stationary Phase Component

The unique chemical properties of the tetrazole moiety make it an interesting candidate for incorporation into stationary phases for chromatography. As demonstrated in the literature, a silica-based stationary phase functionalized with both phenyl and tetrazole groups exhibited unique selectivity in reversed-phase liquid chromatography nih.gov. The bonded groups provided a combination of hydrophobic, π-π, hydrogen bonding, and electrostatic interactions.

Extrapolating from this, a stationary phase functionalized with a derivative of this compound could offer a novel selectivity for the separation of various analytes. The presence of the tolyl group would provide hydrophobicity and π-π interactions, while the N-methylated tetrazole ring could engage in dipole-dipole interactions and potentially weak hydrogen bonding. Such a stationary phase could be particularly useful for the separation of aromatic isomers or compounds with varying degrees of polarity.

Functionalization and Derivative Chemistry of 2 Methyl 5 4 Methylphenyl Tetrazole

Chemical Modifications of the Tetrazole Ring System

The tetrazole ring, with its four nitrogen atoms, is a key site for chemical modification. Substitution reactions on the nitrogen atoms and functionalization of the carbon atom offer routes to introduce diverse functionalities.

Alkylation of 5-substituted tetrazoles is a common method to introduce various substituents onto the nitrogen atoms of the tetrazole ring, yielding 1,5- and 2,5-disubstituted tetrazoles. researchgate.net The regioselectivity of these reactions, determining whether substitution occurs at the N1 or N2 position, can be influenced by factors such as the nature of the substituent at the C5 position, the alkylating agent, and reaction conditions. researchgate.net For instance, the alkylation of 5-nitrotetrazole salts with alkyl halides and sulfates predominantly produces N(2) regioisomers. researchgate.net This allows for the introduction of a wide array of functional groups, including vinyl, sulfonyl, and phosphoryl groups, onto the tetrazole ring. researchgate.net

Table 1: Examples of N-Substitution Reactions on Tetrazole Rings

| Reactant | Alkylating Agent | Product(s) | Reference |

|---|---|---|---|

| 5-Substituted Tetrazole | 1-Bromopropane | N1- and N2-propyl substituted tetrazoles | researchgate.net |

| 5-Nitrotetrazole Salts | Alkyl Halides/Sulfates | Predominantly N(2) regioisomers | researchgate.net |

This table is interactive. Click on the headers to sort.

The pendant p-tolyl group of 2-Methyl-5-(4-methylphenyl)tetrazole offers another site for chemical modification. Standard aromatic substitution reactions can be employed to introduce functional groups onto the phenyl ring. For example, a hydroxy-functionalized phenyl tetrazole can serve as a photocage that undergoes light-triggered electronic inversion. nih.gov This transformation from an electron-withdrawing to an electron-rich character can be utilized in the design of photoactivatable fluorophores. nih.gov

Synthesis of Hybrid Molecular Architectures Incorporating the Tetrazole Core

The this compound core can be integrated into larger, hybrid molecular architectures by combining it with other heterocyclic systems. This approach, known as molecular hybridization, can lead to molecules with enhanced properties. mdpi.com

The synthesis of hybrid molecules containing both tetrazole and other heterocyclic rings like pyrazole, triazole, or piperidine has been an active area of research.

Pyrazoles: Hybrid compounds featuring both pyrazole and tetrazole rings have been synthesized through various methods. mdpi.com One approach involves the conversion of a pyrazole-4-carbonitrile derivative into a tetrazole ring via reaction with sodium azide (B81097) and ammonium chloride in DMF. mdpi.com These hybrid structures have shown potential in several fields, including pharmacology. mdpi.com

Triazoles: The synthesis of molecules incorporating both tetrazole and triazole rings has also been explored. For instance, derivatives of 5-(5-methyl-1H-pyrazol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol have been synthesized, demonstrating the feasibility of creating complex heterocyclic systems.

Piperidines: The tetrazole moiety has been incorporated into structures containing a piperidine ring. nih.govnih.gov For example, 1,5-disubstituted tetrazoles have been designed with a linker connecting the tetrazole to a piperidine or piperazine ring, which is then further attached to a phenyl ring. nih.gov These complex structures are of interest in medicinal chemistry. nih.gov

Table 2: Examples of Hybrid Molecular Architectures

| Tetrazole Core | Linked Heterocycle | Linkage Type | Synthetic Strategy | Reference |

|---|---|---|---|---|

| 5-(1-Aryl-3-methyl-1H-pyrazol-4-yl)-1H-tetrazole | Pyrazole | Carbon-Carbon | Cycloaddition from pyrazole-4-carbonitrile | mdpi.com |

| 5-(5-Methyl-1H-pyrazol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol | Pyrazole, Triazole | Carbon-Carbon | Multi-step synthesis |

This table is interactive. Click on the headers to sort.

Bioisosteric Analogues of this compound (excluding direct drug discovery and specific biological outcomes)

The tetrazole ring is a well-established bioisostere for carboxylic acids and amides, meaning it can mimic these functional groups in molecular structures due to similar physicochemical properties. nih.govrug.nl

The 5-substituted 1H-tetrazole ring is one of the most recognized non-classical bioisosteres of carboxylic acids. drughunter.com Tetrazoles exhibit acidity comparable to carboxylic acids (pKa ~4.5–4.9 vs. 4.2–4.5) while offering greater lipophilicity. drughunter.com This bioisosteric replacement can lead to improved metabolic stability and bioavailability. nih.govtandfonline.com The tetrazole ring is resistant to many biological metabolic degradation pathways that carboxylic acids are susceptible to. rug.nlimist.ma

Furthermore, 1,5-disubstituted tetrazoles can act as effective bioisosteres for cis-amide bonds found in peptidomimetics. acs.org This mimicry contributes to improvements in lipophilicity, metabolic stability, and conformational rigidity. nih.gov The planar structure of the tetrazole ring allows it to stabilize a negative charge through electron delocalization, which can be favorable for receptor-ligand interactions. rug.nl

Future Research Directions and Unaddressed Challenges

Development of Highly Efficient and Atom-Economical Synthetic Methodologies

The traditional synthesis of tetrazoles often involves multi-step procedures and the use of hazardous reagents like hydrazoic acid or sodium azide (B81097) under harsh conditions. imist.ma A primary challenge is the development of synthetic routes to 2-Methyl-5-(4-methylphenyl)tetrazole that are not only high-yielding but also adhere to the principles of green and atom-economical chemistry. bohrium.com

Multicomponent reactions (MCRs) represent a promising frontier, as they combine three or more reactants in a single step to form a complex product, minimizing waste and improving efficiency. nih.govacs.org The Ugi tetrazole synthesis (UT-4CR) is a classic example of an MCR that could be adapted. nih.gov Future research should focus on developing novel MCRs or optimizing existing ones for the specific synthesis of 2,5-disubstituted tetrazoles like the target compound. Another avenue involves catalyst development. While various catalysts, including metal salts and nanoparticles, have been employed for tetrazole synthesis, there is a need for highly active, recyclable, and environmentally benign catalysts tailored for this class of compounds. jchr.orgrsc.orgrsc.org The exploration of organocatalysis, which avoids the use of potentially toxic metals, is also a critical research direction. organic-chemistry.org

| Synthetic Strategy | Traditional Approach | Future Atom-Economical Approach | Key Advantages of Future Approach |

| Reaction Type | Stepwise cycloaddition of an azide to a pre-formed nitrile or imidoyl chloride. imist.manih.gov | One-pot Multicomponent Reaction (MCR). acs.orgnih.gov | Reduced reaction time, simplified workup, lower solvent consumption. |

| Reagents | Use of stoichiometric and often hazardous reagents (e.g., volatile hydrazoic acid). imist.ma | Catalytic amounts of recyclable catalysts (e.g., magnetic nanoparticles, organocatalysts). rsc.orgorganic-chemistry.org | Enhanced safety, reduced waste, catalyst reusability. |

| Conditions | Often requires high temperatures and prolonged reaction times. imist.ma | Milder conditions, potentially utilizing microwave or ultrasonic irradiation. thieme-connect.com | Energy efficiency, faster reaction rates. |

Advanced In-situ Spectroscopic Characterization of Reaction Intermediates

A significant gap in understanding the formation of this compound lies in the direct observation and characterization of its reaction intermediates. The mechanisms of tetrazole formation, particularly in [3+2] cycloaddition reactions, are often proposed based on final products and theoretical calculations, but direct spectroscopic evidence for transient species is scarce. nih.gov

Future research must pivot towards employing advanced, in-situ spectroscopic techniques to monitor the reaction progress in real-time. Techniques such as rapid-scan Fourier Transform Infrared (FTIR) or Raman spectroscopy, coupled with process analytical technology (PAT), could allow for the detection of key intermediates like imidoyl azides or nitrile-azide complexes as they form and are consumed. In-situ Nuclear Magnetic Resonance (NMR) spectroscopy could provide detailed structural information on intermediates in the solution phase. nih.gov The insights gained from such studies would be invaluable for precise mechanism elucidation and reaction optimization. Furthermore, studying the in-situ formation of coordination polymers where the tetrazole ligand is synthesized hydrothermally can provide clues about intermediate stabilization. nih.govrsc.orgrsc.org

| Potential Intermediate | Proposed Role | Suitable In-situ Technique | Information Gained |

| Imidoyl Azide | Key intermediate in cycloadditions involving imidoyl chlorides. | Rapid-Scan FTIR Spectroscopy | Detection of characteristic azide (N₃) and C=N stretching frequencies. |

| Nitrile-Catalyst Complex | Activation of the nitrile group towards nucleophilic attack by azide. | In-situ Raman/NMR Spectroscopy | Elucidation of the coordination mode and electronic changes upon catalyst binding. |

| Tetrazolate Anion (pre-alkylation) | Intermediate anion before methylation to form the final product. | In-situ NMR/UV-Vis Spectroscopy | Monitoring the deprotonation/protonation equilibrium and subsequent alkylation step. nih.gov |

Integrated Computational and Experimental Approaches for Rational Design

The rational design of novel derivatives of this compound with tailored properties requires a synergistic approach that combines computational modeling with experimental validation. researchgate.net While computational methods like Density Functional Theory (DFT) are powerful tools for predicting molecular geometries, electronic properties, and reaction pathways, their full potential is realized only when integrated into an experimental workflow. researchgate.net

A future research paradigm should involve using DFT to model reaction mechanisms, predict the stability of various isomers, and calculate spectroscopic signatures (NMR, IR) of potential products and intermediates. researchgate.netkoreascience.kr This computational data can guide experimental efforts by identifying the most promising synthetic routes and conditions. Conversely, experimental results can be used to benchmark and refine the computational models, creating a feedback loop that accelerates the discovery process. This integrated approach is crucial for designing derivatives with specific electronic or steric properties for applications in materials science or as pharmacophores. nih.govresearchgate.net

| Research Phase | Computational Task (DFT) | Experimental Task | Integrated Outcome |

| Synthesis Planning | Calculate reaction energy profiles and transition state barriers for different synthetic routes. | Screen catalysts and reaction conditions suggested by computational models. | Identification of the most kinetically and thermodynamically favorable synthetic pathway. |

| Structural Analysis | Predict NMR and IR spectra for possible isomers (e.g., 1-methyl vs. 2-methyl). koreascience.krmdpi.com | Synthesize and characterize the product using NMR, IR, and X-ray crystallography. | Unambiguous structural confirmation and validation of computational accuracy. |

| Property Prediction | Model electronic properties (HOMO/LUMO energies), dipole moment, and molecular electrostatic potential. researchgate.net | Measure physical properties and test performance in a target application (e.g., as a ligand). | Rational design of new derivatives with optimized electronic properties for specific functions. |

Exploration of Emerging Applications in Uncharted Chemical and Material Sciences

While tetrazoles are well-established as carboxylic acid bioisosteres in medicinal chemistry, the potential of this compound in other domains remains underexplored. thieme-connect.comresearchgate.net The unique characteristics of the tetrazole ring—high nitrogen content, metabolic stability, and strong coordination ability—make it an attractive building block for advanced materials. nih.govmdpi.com

Future research should actively explore the use of this compound in areas beyond its traditional roles.

Coordination Chemistry and Catalysis : The four nitrogen atoms of the tetrazole ring are excellent coordinating sites for metal ions. researchgate.net Investigating the complexes formed between this compound and various metals could lead to new catalysts, magnetic materials, or luminescent sensors. nih.govscispace.com

High-Energy Materials : The high nitrogen content and enthalpy of formation of tetrazoles make them candidates for environmentally benign gas generators (e.g., in automotive airbags) or propellants. nih.govmdpi.com The specific substitution pattern of the target compound could be tuned to control its thermal stability and energy release characteristics.

Organic Electronics : The aromatic nature of the tetrazole and p-tolyl groups suggests potential applications in organic electronics. Derivatives could be designed and investigated as components of organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs), where electronic properties are paramount.

| Emerging Field | Relevant Property of the Tetrazole Ring | Potential Application for this compound | | :--- | :--- | :--- | :--- | | Materials Science | High nitrogen content, high enthalpy of formation. mdpi.com | Component in gas-generating compositions for applications like automotive safety. | | Coordination Polymers | Multiple nitrogen atoms for metal chelation. nih.govresearchgate.net | Building block for creating Metal-Organic Frameworks (MOFs) with catalytic or sensing capabilities. scispace.com | | Agrochemicals | Structural motif found in some herbicides and fungicides. mdpi.com | Lead compound for the development of new plant protection agents. |

Addressing Scalability and Sustainability in Tetrazole Derivative Production

A major challenge for many promising laboratory syntheses is their translation to an industrial scale. For this compound and its derivatives to find widespread application, the development of scalable and sustainable production methods is imperative. This goes beyond just reaction efficiency and encompasses the entire process.

Future research must address several key aspects of scalability:

Flow Chemistry : Moving from traditional batch reactors to continuous flow systems can offer significant advantages in terms of safety (especially when using azides), heat management, and process control, leading to more consistent product quality and higher throughput.

Green Solvents : Many current protocols rely on solvents like DMF, which are toxic and difficult to recycle. researchgate.net Research into effective and greener alternatives, such as bio-derived solvents, supercritical fluids, or even water, is crucial for sustainability. jchr.orgresearchgate.net

Catalyst Recovery : For catalytic methods, the ability to easily recover and reuse the catalyst is essential for economic viability and waste reduction. The use of magnetic nanoparticles or catalysts immobilized on solid supports are promising strategies that need to be optimized for tetrazole synthesis. rsc.orgrsc.org

| Challenge | Traditional Batch Approach | Future Sustainable Approach | Key Benefits |

| Safety with Azides | Handling large quantities of potentially explosive azide reagents in a single vessel. | Using small volumes in a continuous flow reactor, minimizing the amount of hazardous material at any given time. | Drastically improved process safety. |

| Solvent Waste | Use of large volumes of toxic, high-boiling point solvents like DMF. researchgate.net | Employing recyclable green solvents, water, or solvent-free conditions. jchr.org | Reduced environmental impact and operational costs. |

| Process Control | Difficult to control temperature and mixing in large batches, leading to variability. | Precise control over reaction parameters (temperature, pressure, residence time) in a flow reactor. | Higher product consistency and yield. |

Q & A

Q. What are the common synthetic routes for preparing 2-Methyl-5-(4-methylphenyl)tetrazole, and how are intermediates characterized?

- Methodological Answer : A widely used method involves coupling substituted chlorobenzyl derivatives with tetrazole precursors under heterogeneous catalytic conditions. For example, PEG-400 as a solvent with Bleaching Earth Clay (pH 12.5) at 70–80°C facilitates efficient thioether bond formation . Intermediates are characterized via IR spectroscopy (to confirm thiol and tetrazole C=N stretches at 2550–2650 cm⁻¹ and 1600–1650 cm⁻¹, respectively) and ¹H NMR (to verify aryl proton shifts at δ 7.2–7.8 ppm and methyl group signals at δ 2.3–2.5 ppm). Recrystallization in aqueous acetic acid ensures purity .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound derivatives?

- Methodological Answer : Key techniques include:

- IR Spectroscopy : Identifies functional groups (e.g., tetrazole ring C=N at ~1600 cm⁻¹ and methyl C-H stretches at ~2850 cm⁻¹) .

- ¹H/¹³C NMR : Resolves aromatic protons (δ 7.2–7.8 ppm) and methyl groups (δ 2.3–2.5 ppm for CH₃; δ 20–25 ppm for ¹³C) .

- Elemental Analysis : Validates purity by comparing calculated vs. experimental C, H, and N percentages (e.g., ±0.3% deviation acceptable) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound derivatives?

- Methodological Answer :

- Catalyst Screening : Bleaching Earth Clay (pH 12.5) enhances nucleophilic substitution in PEG-400, but alternative catalysts like K₂CO₃ or Et₃N may reduce side reactions .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) can increase reaction rates but may complicate purification. PEG-400 balances solubility and eco-friendliness .

- Temperature Control : Maintaining 70–80°C prevents thermal decomposition of tetrazole intermediates. Use TLC (hexane:EtOAc, 3:1) to monitor progress .

Q. How can contradictions in spectral data (e.g., unexpected NMR shifts) be resolved during characterization?

- Methodological Answer :

- Tautomerism : Tetrazole rings exhibit prototropic tautomerism (1H vs. 2H forms), causing split peaks. Use DMSO-d₆ as a solvent to stabilize tautomers .

- Impurity Identification : Compare HPLC retention times with standards. Recrystallize in hot ethanol to remove byproducts .

- DFT Calculations : Predict NMR/IR spectra using B3LYP/6-31G* basis sets to validate experimental data (e.g., δ 7.5 ppm for aryl protons matches computed values) .

Q. What computational strategies predict the bioactivity of this compound derivatives?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., Mycobacterium tuberculosis enoyl-ACP reductase). High-affinity poses show hydrogen bonding with tetrazole-N atoms .

- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with antimicrobial activity. Electron-withdrawing groups (e.g., -NO₂) enhance potency .

Q. How do substituents on the tetrazole ring influence physicochemical properties?

- Methodological Answer :

- Lipophilicity : Introduce 4-methylphenyl groups to increase logP (measured via shake-flask method), enhancing membrane permeability .

- Thermal Stability : DSC analysis shows methyl substituents raise melting points (e.g., 180–200°C) by improving crystal packing .

- Acid/Base Stability : The tetrazole ring remains intact at pH 2–12, but electron-deficient aryl groups (e.g., -CF₃) may hydrolyze under strong acids .

Q. How does pH affect the stability of this compound during storage or biological assays?

- Methodological Answer :

- Buffered Solutions : Store in neutral buffers (pH 7.4) to prevent protonation/deprotonation of the tetrazole ring, which alters solubility .

- Accelerated Degradation Studies : Incubate at pH 1–14 (37°C, 48 hrs) and analyze via HPLC. Degradation products (e.g., carboxylic acids) form only under extreme conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products